Basic Red 1
Description
However, based on contextual analysis of the evidence, which predominantly focuses on red soils, red mud, and related compounds, this article interprets "Basic Red 1" as a representative compound within the broader category of red-colored materials studied for their physicochemical and biochemical properties. Red soils (e.g., acidic red soils, dry red soils) and industrial byproducts like red mud are highlighted in the evidence for their unique characteristics, including pH, organic matter content, enzymatic activity, and applications in agriculture or construction .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWWBRIIGAXLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043843, DTXSID90859569 | |
| Record name | Rhodamine 6G- parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3373-01-1 | |
| Record name | Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Synthesis Protocol
The conventional synthesis of Basic Red 1:1 involves a condensation reaction between 3-(ethylamino)-4-methylphenol and phthalic anhydride. This exothermic process proceeds under acidic conditions, typically facilitated by inorganic acids such as hydrochloric acid. The reaction mechanism initiates with the formation of an intermediate ester, which undergoes cyclization to yield the triarylmethane core structure. Post-reaction purification includes sequential washing with methanol and recrystallization to remove unreacted precursors and byproducts.
Key parameters for optimal yield include:
Physicochemical Properties and Applications
The resultant compound manifests as a purple powder with green crystalline reflections, exhibiting high solubility in water (yielding a bright red solution) and ethanol (producing a red solution with yellow-green fluorescence). Its strong fluorescence under UV light makes it suitable for security inks and optical sensors. In textile applications, this compound:1 demonstrates moderate fastness on silk, as quantified below:
| Test Parameter | Light Fastness | Perspiration Fastness | Ironing Fastness | Soaping Fastness |
|---|---|---|---|---|
| Fading (ISO) | 2 | 1 | 3 | 3–4 |
| Staining (ISO) | 4–5 | 3 | 4 | — |
These metrics highlight its suitability for short-duration textile applications but necessitate post-dyeing treatments for enhanced durability.
Catalytic Esterification Method
Innovations in Reaction Design
A patented method (CN1101430C) replaces phthalic anhydride with dimethyl sulfate as the esterifying agent, using ethanol as a solvent and magnesium oxide as a heterogeneous catalyst. This approach operates under ambient pressure, significantly reducing energy input compared to traditional high-temperature condensation.
Critical reaction conditions :
- Temperature : 45–55°C, preventing thermal degradation of intermediates.
- Catalyst loading : 2–5 wt% MgO relative to the substrate.
- Reaction duration : 2.5–4.5 hours, with a conversion rate exceeding 90%.
The process involves:
- Esterification : Dimethyl sulfate reacts with the amino-phenolic precursor to form a sulfate ester.
- Solvent removal : Ethanol is evaporated post-reaction, and the crude product is diluted with water.
- Crystallization : Sequential addition of hydrochloric acid and refined salt induces primary crystallization, followed by recrystallization for purity ≥98%.
Advantages Over Conventional Methods
- Milder conditions : Eliminates the need for corrosive acids at elevated temperatures.
- Simplified purification : Ethanol’s low boiling point (78°C) facilitates solvent recovery.
- Scalability : Compatible with standard reactor setups, reducing capital expenditure.
Comparative Analysis of Synthesis Routes
The catalytic method’s higher yield and purity make it favorable for industrial-scale production, though raw material costs may vary regionally.
Performance in Textile Dyeing
Solubility and Cleaning Efficiency
This compound:1 exhibits exceptional water solubility at ratios up to 1:9 (dye:water), with no residual staining observed after rinsing. This property minimizes water and detergent usage in post-dyeing cleaning, aligning with sustainable manufacturing practices.
Fastness Enhancements
Recent advancements involve sulfonic acid group incorporation to improve wash fastness. Derivatives with sulfonic acid substituents demonstrate a 30% reduction in staining during soaping tests, attributable to enhanced ionic interactions with fabric fibers.
Chemical Reactions Analysis
Types of Reactions: Basic Red 1 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Sodium borohydride; alkaline conditions.
Substitution: Sodium hydroxide, sodium methoxide; basic conditions.
Major Products Formed:
Oxidation: Colorless products.
Reduction: Leuco compounds.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Uses
- Fluorescent Dye : Basic Red 1 is widely used as a fluorescent dye in various applications .
- Color Break Manufacture and Ink : It is a key component in the manufacture of color breaks and is utilized in ink formulations .
- Textile Dyeing : this compound can be used for dyeing cotton, wool, and silk, although its color fastness on cotton fiber is poor .
- Tracking Dye : this compound is employed as a tracking dye to observe flow velocity, direction, and delivery in water systems. Its ease of detection via fluorometry makes it a cost-effective choice .
Scientific Research Applications
- Metal Ion Determination : In biochemical research, this compound is used to generate ion association complexes for the determination of metal ions through fluorescence and photometry .
- Biological Applications : this compound has several applications in the biological field :
- Detecting nuclear acids
- Prostate cancer research
- Stress biomarker detection
- Protease activity analysis
- Neonatal infection detection
- Photodynamic therapy
- Apoptosis studies
- Samples
Dyeing Properties and Applications
This compound is a bright blue light pink dye that appears as a purple powder or green light crystallization . It exhibits strong green fluorescence when dissolved in water and yellow-green fluorescence when dissolved in ethanol . In strong sulfuric acid, it turns yellow, and it diluted in red. The addition of sodium hydroxide solution results in a red precipitate .
Safety Assessment
Studies on Basic Red 76, a related compound, provide some insights into the safety aspects .
- Acute Toxicity Studies : The oral LD50 of a test substance containing Basic Red 76 was found to be > 10 g/kg bw (55.5% Basic Red 76) in CF1 mice, > 2 g/kg bw (62% Basic Red 76) in Wistar rats, and > 16 g/kg (55.5% Basic Red 76) bw in CFY rats .
- Subcutaneous Dose Study : In mice given a single subcutaneous dose of 5 mg/kg of a test substance containing Basic Red 76, radioactivity was observed in the liver, kidneys, small intestine, and lungs .
Tables of Fastness Properties
The fastness properties of this compound on silk are as follows :
| Standard (Silk) | Light Fastness | Perspiration Fastness | Ironing Fastness | Soaping |
|---|---|---|---|---|
| Fading | Stain | Fading | ||
| ISO | 2 | 4-5 | 1 | 3 |
Case Studies
- Magenta Production and Cancer : Early studies reported cases of bladder cancer among workers involved in magenta (fuchsin) manufacture, which involved exposure to aniline, toluidine, and nitrobenzene .
- Weaver Mouse Studies : The "weaver" mouse, a genetic model of Parkinson's disease, has been used in studies involving DHEA analogs like BNN-20, which showed neuroprotective effects .
- Mutant IDH1 Studies : Mutant IDH1 expressing mouse NSCs displayed reduced proliferation due to p53-mediated cell cycle arrest as well as a decreased ability to undergo neuronal differentiation .
Mechanism of Action
Molecular Targets and Pathways: Basic Red 1 exerts its effects primarily through its interaction with cellular membranes and organelles. The dye’s cationic nature allows it to penetrate cell membranes and accumulate in mitochondria, where it binds to the mitochondrial membrane potential . This binding leads to the generation of fluorescence, which can be detected using fluorescence microscopy .
Comparison with Similar Compounds
Red Soil vs. Brown Soil
Red soils (pH 4.64–5.97) and brown soils (pH ~5.30) differ significantly in their enzymatic activity and organic matter decomposition rates:
- Oxidative Enzyme Activity: Brown soils exhibit 2× higher phenol oxidase and 1.5× higher catalase activity than red soils, leading to faster carbon (1.23×) and nitrogen (1.2×) mineralization rates in brown soils .
- Organic Matter Retention : Red soils retain 1.38× more organic matter due to lower oxidative enzyme activity, which slows degradation of lignin and cellulose .
- Phenolic Compounds: Red soils accumulate 1.36× more phenolic compounds compared to brown soils, further inhibiting microbial decomposition .
Table 1: Key Properties of Red and Brown Soils
| Property | Red Soil | Brown Soil | Reference |
|---|---|---|---|
| pH | 4.64–5.97 | ~5.30 | |
| Organic Matter (g kg⁻¹) | 10.59–21.2 | 2.51–34.24 | |
| Phenol Oxidase Activity | Low | High |
Red Mud vs. Fly Ash
Red mud (RM) and fly ash (FA) are industrial byproducts with distinct chemical compositions and applications:
- Chemical Composition : RM contains high iron oxide (Fe₂O₃) and aluminum oxide (Al₂O₃), while FA is rich in silica (SiO₂) and calcium oxide (CaO). These differences influence their reactivity in cementitious materials .
- Cement Replacement : RM reduces cement mortar strength but enhances chloride resistance due to its alkalinity. FA improves pozzolanic reactivity, increasing compressive strength in alkali-activated materials .
- Environmental Impact : RM’s high alkalinity (pH >12) poses disposal challenges, whereas FA is widely used in construction, reducing landfill demand .
Table 2: Comparative Analysis of Red Mud and Fly Ash
| Property | Red Mud | Fly Ash | Reference |
|---|---|---|---|
| Fe₂O₃ Content (%) | 40–60 | 5–15 | |
| SiO₂ Content (%) | 5–10 | 50–60 | |
| Compressive Strength | Moderate (AAM) | High (AAM) |
Red Soil Under Different Land Uses
Land use significantly alters red soil’s acidity and fertility:
- Acidity : Long-term fertilization (1990–2006) increased red soil pH from 4.64 to 5.97, while organic amendments reduced aluminum toxicity .
- Nutrient Availability : Available phosphorus rose from 3.05 mg kg⁻¹ (untreated) to 187.50 mg kg⁻¹ with biochar application, enhancing crop productivity .
- Vegetation Impact : Yulania denudata improved red soil structure and fertility more effectively than other plants (e.g., tea, bamboo), increasing organic carbon by 2.51 g kg⁻¹ .
Table 3: Red Soil Properties Under Varied Treatments
| Treatment | pH | Organic Carbon (g kg⁻¹) | Available P (mg kg⁻¹) | Reference |
|---|---|---|---|---|
| Untreated | 4.64 | 10.59 | 13.56 | |
| 16-Year Fertilization | 5.97 | 34.24 | 187.50 | |
| Biochar Application | 5.97 | 4.00 | 187.50 |
Research Implications and Limitations
The evidence highlights critical differences between red soils/mud and similar compounds, emphasizing their environmental and industrial applications. However, the lack of direct data on synthetic compounds like Rhodamine-based "Basic Red 1" limits extrapolation to non-agricultural contexts. Future studies should explore cross-disciplinary comparisons, including dye chemistry and soil science, to resolve ambiguities in terminology .
Biological Activity
Basic Red 1, also known as Basic Red 76 or CI 221, is a synthetic dye belonging to the class of cationic dyes. It is widely used in various industries, including textiles and cosmetics. Its biological activity has been a subject of research due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, antimicrobial properties, and potential therapeutic applications.
This compound is characterized by its vibrant red color and solubility in water. The chemical structure includes a phenyl group that contributes to its staining properties. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈ClN₃S |
| Molecular Weight | 355.87 g/mol |
| Solubility | Soluble in water |
| pH | Typically acidic |
Toxicity Profile
Research indicates that this compound exhibits significant toxicity under certain conditions. The compound has been classified with various hazard statements, including:
- Acute toxicity : Harmful if swallowed (H302).
- Skin sensitization : May cause an allergic skin reaction (H317).
- Serious eye damage : Causes serious eye damage (H318).
- Environmental hazards : Very toxic to aquatic life with long-lasting effects (H410) .
Case Studies on Toxicity
- Acute Toxicity Study in Mice :
- Dermal Absorption Study :
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various microorganisms. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for potential applications in antimicrobial treatments.
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be utilized in formulations aimed at preventing microbial infections .
Potential Therapeutic Applications
Recent studies have explored the potential therapeutic uses of this compound beyond its application as a dye. Its biological activity suggests possible roles in:
- Antioxidant activity : Some studies indicate that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Cancer research : Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action .
Q & A
Q. What critical parameters should be controlled during the synthesis of Basic Red 1 to ensure reproducibility, and how can reaction conditions be systematically optimized?
- Methodological Answer : Employ a factorial experimental design to isolate variables (temperature, pH, molar ratios). Use kinetic studies under controlled conditions (e.g., inert atmosphere) with real-time UV-Vis spectroscopy to identify optimal synthesis windows. Validate purity via HPLC (≥95% threshold) and ¹H/¹³C NMR, adhering to rigorous protocols for experimental reproducibility .
- Data Table Example :
| Temperature (°C) | pH | Yield (%) | Purity (%) |
|---|---|---|---|
| 50 | 3 | 65 | 88 |
| 70 | 5 | 82 | 95 |
| 90 | 9 | 58 | 78 |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity, and how should calibration standards be established?
- Methodological Answer : Combine UV-Vis (λ_max analysis), FTIR (functional group identification), and high-resolution mass spectrometry (exact mass verification). Calibrate using certified reference materials (CRMs) or validated in-house batches. Conduct cross-laboratory reproducibility tests, as outlined in open-access methodologies .
Advanced Research Questions
Q. How can computational modeling and experimental data resolve contradictions in reported photodegradation pathways of this compound?
- Methodological Answer : Address discrepancies via:
Controlled light-exposure experiments with actinometric calibration to quantify photon flux .
LC-MS/MS to identify transient intermediates.
Density Functional Theory (DFT) to model degradation pathways. Apply the Bradford Hill criteria to assess causality across replicates and environmental conditions .
- Data Table Example :
| Light Source | Half-life (t₁/₂, hours) | ROS Generation Rate (µM/s) |
|---|---|---|
| UV-A | 12.3 ± 1.2 | 0.45 ± 0.03 |
| Visible | 24.7 ± 2.1 | 0.18 ± 0.02 |
Q. What strategies validate this compound as a fluorescence probe in lipid bilayers, and how can solvent polarity artifacts be mitigated?
- Methodological Answer : Validate through:
- Fluorescence quantum yield measurements in model membranes.
- FLIM (Fluorescence Lifetime Imaging Microscopy) to distinguish partitioning from aggregation.
- Molecular Dynamics (MD) simulations to quantify partition coefficients. Mitigate solvent artifacts by using aprotic solvents (e.g., DMSO) for stock solutions and conducting lipid-free control experiments .
- Data Table Example :
| Solvent | Emission Maxima (nm) | Stokes Shift (nm) |
|---|---|---|
| DMSO | 610 | 90 |
| Water | 585 | 65 |
| POPC Vesicles | 598 | 78 |
Q. How should researchers design experiments to analyze the pH-dependent stability of this compound in aqueous environments?
Q. What frameworks reconcile conflicting data on this compound’s cytotoxicity in mammalian cell lines?
- Methodological Answer : Conduct dose-response assays (IC₅₀ determination) across multiple cell lines (e.g., HEK293, HeLa) with standardized MTT protocols. Use meta-analysis to assess variability in reported IC₅₀ values, accounting for differences in cell culture conditions (e.g., serum concentration, passage number) .
Guidance for Data Contradiction Analysis
- Systematic Reviews : Follow PRISMA guidelines to aggregate and critique existing studies, identifying methodological inconsistencies (e.g., uncontrolled variables in cytotoxicity assays) .
- Statistical Frameworks : Apply mixed-effects models to account for inter-study variability, or use sensitivity analysis to test robustness of conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
